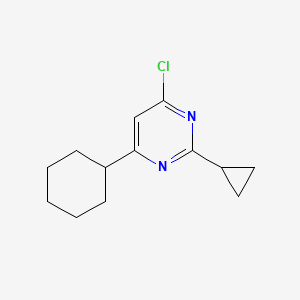

4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine

Description

4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is a substituted pyrimidine derivative characterized by:

- Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution reactions.

- Cyclohexyl at position 6, contributing steric bulk and lipophilicity.

Properties

IUPAC Name |

4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFLGYPOCVALGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₉ClN₃

- Molecular Weight : 217.31 g/mol

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a cyclohexyl group at the 6-position, and a cyclopropyl group at the 2-position. These substitutions are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, potentially influencing pathways related to inflammation and cancer.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors that mediate various physiological responses, which can result in therapeutic effects.

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound shows promise:

- Anti-inflammatory Properties : Studies suggest that this compound may reduce inflammatory responses through modulation of cytokine production.

- Anticancer Activity : Preliminary data indicate potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which could have implications for metabolic disorders such as obesity and diabetes.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various pyrimidine derivatives on ACC. The results showed that this compound exhibited significant inhibition with an IC50 value indicating effective dosage levels for therapeutic applications .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including LNCaP (prostate cancer) and HepG2 (liver cancer), suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | Structure | Anti-inflammatory |

| 2,4-Dichloropyrimidine | Structure | Antimicrobial |

| N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine | Structure | Anticancer |

This table highlights the distinct biological activities associated with different structural modifications in pyrimidine derivatives.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences among related pyrimidine derivatives:

Key Observations :

- Cyclohexyl vs. Isopropyl : Cyclohexyl (bulky, lipophilic) enhances membrane permeability, whereas isopropyl (smaller, less lipophilic) improves solubility .

- Functional Groups : Carboxylic acid (e.g., ) increases water solubility and enables salt formation, while hydroxyl groups (e.g., ) facilitate hydrogen bonding.

- Chlorine Position : Position 4 (as in the target compound) vs. 5 or 6 alters reactivity in substitution reactions .

Preparation Methods

Synthesis via Amidines and Cyclohexyl/Cyclopropyl Ketones

A common route to 2,6-disubstituted pyrimidines involves the reaction of amidines with ketones bearing the desired substituents. For 4-chloro substitution, chlorinating agents or chlorinated starting materials are used.

- Step 1: Preparation of amidine intermediate.

- Step 2: Condensation with cyclohexyl ketone and cyclopropyl ketone analogs under acidic or catalytic conditions to form the pyrimidine ring.

- Step 3: Introduction of the chloro substituent at position 4 either by starting with a 4-chlorinated amidine or by selective chlorination post-ring formation.

This method benefits from the modularity of the starting materials, allowing variation in the cycloalkyl groups.

ZnCl2-Catalyzed Three-Component Coupling Reaction

Research has shown that zinc chloride can catalyze the synthesis of 4,5-disubstituted pyrimidines via a three-component reaction involving amidines, ketones, and aldehydes. This method is efficient and can be adapted to introduce cyclohexyl and cyclopropyl groups at the 6 and 2 positions respectively.

- Reaction conditions: Mild heating with ZnCl2 catalyst.

- Advantages: High yield, regioselectivity, and operational simplicity.

- Limitations: Requires careful control to avoid side reactions.

Base-Facilitated Intermolecular Oxidative C–N Bond Formation

Another approach involves base-facilitated oxidative coupling to form polysubstituted pyrimidines. This method can be employed to install the cyclopropyl and cyclohexyl substituents on the pyrimidine ring, with the chloro group introduced via chlorinated precursors.

Multicomponent Synthesis Using Amidines and Alcohols

A multicomponent synthetic methodology involving amidines and various alcohols under catalytic conditions can yield substituted pyrimidines. Cyclohexyl and cyclopropyl alcohols or derivatives can be used as starting materials to introduce the respective groups.

- Catalysts: Copper catalysis or other metal catalysts.

- Features: One-pot synthesis, environmentally friendly.

- Chloro substitution: Incorporated via chlorinated amidines or post-synthesis halogenation.

Data Table: Representative Synthetic Routes and Conditions

| Methodology | Key Reactants | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidines + Cyclohexyl & Cyclopropyl Ketones | Amidines, cyclohexyl ketone, cyclopropyl ketone | Acidic or ZnCl2 catalyst, heating | Modular, selective substitution | Requires chlorinated precursors for chloro substitution |

| ZnCl2-Catalyzed Three-Component Reaction | Amidines, ketones, aldehydes | ZnCl2, mild heating | High yield, regioselective | Sensitive to reaction conditions |

| Base-Facilitated Oxidative C–N Bond Formation | Amidines, ketones | Base, Cu catalyst, oxidative conditions | Polysubstituted pyrimidines | Requires oxidative environment control |

| Multicomponent Amidines + Alcohols | Amidines, cyclohexyl/cyclopropyl alcohols | Cu catalyst, one-pot | Green chemistry, operational simplicity | Chlorination step needed separately |

Research Findings and Analysis

Although direct literature specifically detailing the synthesis of this compound is limited, synthesis methods for closely related pyrimidine derivatives provide a strong foundation. The use of amidine precursors combined with cycloalkyl ketones or alcohols under catalytic conditions is a well-established strategy.

- Zinc chloride catalysis has been demonstrated to efficiently produce 4,5-disubstituted pyrimidines with good yields and selectivity.

- Oxidative coupling methods enable the construction of complex pyrimidine scaffolds with diverse substituents, including cycloalkyl groups.

- Chlorination is typically introduced by using chlorinated amidines or selective halogenation post-pyrimidine formation.

These strategies are supported by extensive research on pyrimidine derivatives with anti-inflammatory and other bioactivities, where similar substitution patterns have been achieved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.